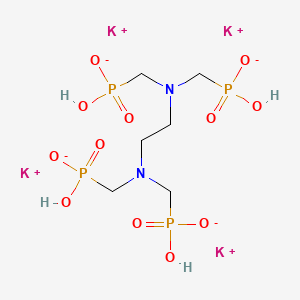
Verbenacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Verbenacine can be extracted from the roots of Salvia verbenaca subsp. clandestina using a Soxhlet apparatus with acetone as the solvent . The extraction process involves air-drying and powdering the roots, followed by extraction to yield a dry extract. This extract is then subjected to column chromatography on silica gel with a gradient of cyclohexane and ethyl acetate of increasing polarity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the extraction and purification process described above can be scaled up for industrial purposes. The use of large-scale Soxhlet extraction and column chromatography would be essential for producing this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Verbenacine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as hydroxyl and carboxyl groups makes it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Verbenacine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
Mécanisme D'action
The mechanism of action of verbenacine involves its interaction with molecular targets and pathways in biological systems. It has been reported to potentiate smooth muscle contractions induced by acetylcholine, histamine, barium chloride, and serotonin . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Salvinine: Another diterpene isolated from Salvia verbenaca, characterized as 19-hydroxy-12,14-dioxo labda-15,17-diene.
Taxodione: An abietane-type diterpenoid found in Salvia verbenaca.
Horminone: Another diterpenoid from the same plant.
Comparison: Verbenacine is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like salvinine, taxodione, and horminone, this compound’s hydroxyl and carboxyl groups make it particularly interesting for synthetic and biological studies.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 |
Clé InChI |
FOGNCTDMGISOGO-AZFOIECZSA-N |
SMILES isomérique |
CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C |
SMILES canonique |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
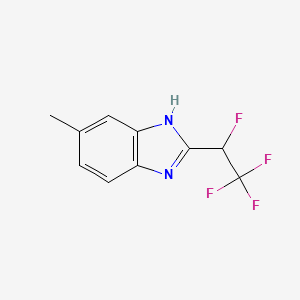
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
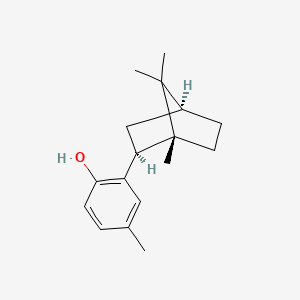

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
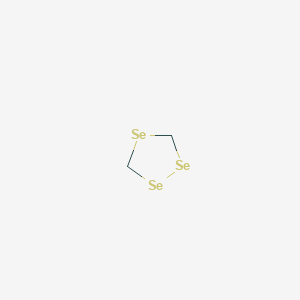
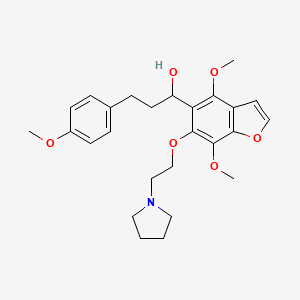

![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
